molecular formula C12H9ClO2 B8645389 Methyl 6-chloro-2-naphthoate

Methyl 6-chloro-2-naphthoate

Cat. No.: B8645389
M. Wt: 220.65 g/mol
InChI Key: FYEHTBMLYNKRSY-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-naphthoate (CAS: 5042-96-6) is a chlorinated naphthalene derivative with the molecular formula C₁₂H₉ClO₂ and a molecular weight of 220.65 g/mol . It is an ester featuring a chlorine substituent at the 6-position of the naphthalene ring and a methyl ester group at the 2-position. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research. Its storage requires sealing under dry conditions at room temperature, and it carries hazard warnings (H302, H315, H319, H335) for toxicity and irritation .

Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

methyl 6-chloronaphthalene-2-carboxylate

InChI

InChI=1S/C12H9ClO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3

InChI Key

FYEHTBMLYNKRSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of methyl 6-chloro-2-naphthoate differ in substituents at the 6-position of the naphthalene ring. These variations significantly impact electronic properties, reactivity, and applications. Below is a comparative analysis:

Table 1: Comparative Properties of Methyl 6-Substituted-2-Naphthoates

Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications & Reactivity Hazards
This compound 5042-96-6 -Cl C₁₂H₉ClO₂ 220.65 Not reported Intermediate in organic synthesis H302, H315, H319, H335
Methyl 6-bromo-2-naphthoate 33626-98-1 -Br C₁₂H₉BrO₂ 265.11 Not reported Pharmaceutical synthesis; precursor to iodo derivatives via Finkelstein reaction Likely similar to chloro analog
Methyl 6-amino-2-naphthoate 5159-59-1 -NH₂ C₁₂H₁₁NO₂ 201.23 165 Potential dye/pharmaceutical intermediate Limited data; TSCA: No
Methyl 6-(dimethylamino)-2-naphthoate 5043-06-1 -N(CH₃)₂ C₁₄H₁₅NO₂ 229.27 Not reported Electron-rich intermediate for electrophilic reactions No specific hazards reported
6-Methoxy-2-naphthoic acid* 2471-70-7 -OCH₃ C₁₂H₁₀O₃ 202.21 Not reported Research applications (acid form, not ester) Requires medical monitoring

*Note: 6-Methoxy-2-naphthoic acid is included for substituent comparison but differs in functional group (carboxylic acid vs. ester).

Key Findings

Electronic Effects: Chloro (-Cl) and Bromo (-Br): Electron-withdrawing groups reduce electron density on the naphthalene ring, directing electrophilic substitution to specific positions. Amino (-NH₂) and Dimethylamino (-N(CH₃)₂): Strong electron-donating groups increase ring reactivity toward electrophiles. The amino derivative’s higher melting point (165°C) suggests intermolecular hydrogen bonding, whereas the dimethylamino variant’s steric bulk may reduce crystallinity .

Applications: Chloro and bromo esters are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) due to halogen reactivity.

Safety: Halogenated analogs (Cl, Br) pose toxicity risks (oral, dermal, respiratory irritation).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-chloro-2-naphthoate, and how can purity be ensured during purification?

  • Methodological Answer : The compound can be synthesized via esterification of 6-chloro-2-naphthoic acid using methanol under acidic catalysis. Alternative routes may involve halogen exchange reactions, such as the aromatic Finkelstein reaction, as demonstrated in structurally similar brominated analogs (e.g., Methyl 6-bromo-2-naphthoate) . Purification typically involves recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate). Purity validation requires HPLC or GC-MS, referencing pharmaceutical-grade standards (e.g., 2-ethoxynaphthoic acid analogs) for calibration .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer : Employ a combination of 1H^1H-/13C^{13}C-NMR to confirm ester and chloro-substituent positions. Compare chemical shifts with databases for naphthoate derivatives. IR spectroscopy identifies carbonyl (C=O, ~1700 cm1^{-1}) and C-Cl (~550 cm1^{-1}) stretches. For crystallographic confirmation, use X-ray diffraction with refinement tools like SHELXL to resolve molecular packing and bond angles .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer : Hybrid density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) is recommended for accurate thermochemical and electronic property predictions. Basis sets like 6-31G(d) balance accuracy and computational cost. For correlation-energy corrections, the Lee-Yang-Parr (LYP) functional improves agreement with experimental data, particularly for reaction energetics .

Q. How can reaction mechanisms involving this compound be investigated mechanistically?

  • Methodological Answer : Use kinetic isotope effects (KIEs) and intermediate trapping (e.g., radical scavengers) to identify pathways. Computational studies (DFT/transition state theory) can model activation barriers for nucleophilic substitution at the chloro-substituent. Compare with analogous bromo-derivatives to assess leaving-group effects .

Q. What experimental designs mitigate bias in toxicological studies of this compound?

  • Methodological Answer : Follow risk-of-bias (RoB) frameworks for animal studies: randomize dose administration, conceal group allocation, and blind outcome assessments. For chronic toxicity, use OECD guidelines (e.g., Test No. 453) with multiple exposure durations. Include positive controls (e.g., naphthalene derivatives with known toxicity) and validate findings via LC-MS/MS biofluid analysis .

Q. How can analytical methods for quantifying this compound in complex matrices be validated?

  • Methodological Answer : Validate HPLC/UV or LC-MS methods per ICH Q2(R1) guidelines: assess linearity (R2^2 > 0.99), LOD/LOQ (signal-to-noise > 3/10), and recovery rates (spiked samples). Use internal standards (e.g., deuterated analogs) to correct matrix effects. Cross-validate with X-ray crystallography for structural confirmation .

Stability and Reactivity Considerations

Q. What experimental approaches determine the stability of this compound under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, ICH Q1A) with periodic sampling. Monitor degradation via TLC/HPLC and identify byproducts using high-resolution MS. For hydrolytic stability, test in buffered solutions (pH 1–13); ester hydrolysis is expected under alkaline conditions. Thermoanalytical methods (DSC/TGA) assess thermal decomposition thresholds .

Contradictions and Gaps in Evidence

  • Safety Data : While some safety sheets report "no known hazards" , others emphasize precautionary measures (e.g., gloves, ventilation) due to limited toxicity data . Researchers should conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to bridge data gaps.
  • Reactivity : No direct data exists on photostability or radical reactions. Use controlled UV exposure experiments and EPR spectroscopy to probe radical formation pathways.

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